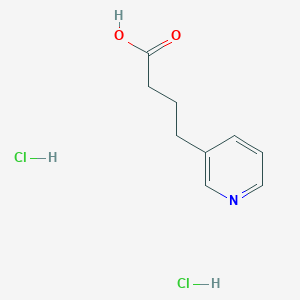![molecular formula C15H10BrNO3S2 B2931026 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1092328-47-6](/img/structure/B2931026.png)
5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid is a complex organic molecule, characterized by its unique structural features, including a bromophenyl group, thiazole ring, and furan carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid typically involves multiple steps. A common starting point is the preparation of the thiazole ring, which can be synthesized via Hantzsch thiazole synthesis. This involves the condensation of a bromophenyl thioamide with a suitable α-halo ketone.
Once the thiazole ring is prepared, it undergoes a nucleophilic substitution reaction with a furan-2-carboxylic acid derivative to introduce the furan moiety
Industrial Production Methods
Industrial synthesis might involve automated processes with optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could also be employed to streamline production and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
The compound is capable of participating in various chemical reactions, including:
Oxidation: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: : The bromophenyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation for reduction.
Nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed will depend on the specific reaction. For instance, oxidation can lead to sulfoxides or sulfones, while reduction may yield dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is of interest for its potential interactions with biomolecules. Its unique structure suggests that it could bind to proteins or enzymes, potentially inhibiting their activity.
Medicine
In medicine, research is exploring its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies might investigate its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid involves binding to specific molecular targets, such as enzymes or receptors, in biological systems. This binding can alter the function of the target molecule, leading to various biological effects. The exact pathways involved would depend on the specific application and the molecular targets it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
5-({[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid: : Similar structure but with a chlorophenyl group instead of a bromophenyl group.
5-({[4-(3-Methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid: : Contains a methylphenyl group.
5-({[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid: : Contains a nitrophenyl group.
Uniqueness
What sets 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid apart is the presence of the bromophenyl group, which can engage in unique interactions, such as halogen bonding. This can influence its chemical reactivity and biological activity, making it particularly valuable for certain applications.
This should give you a comprehensive overview Dive deep into each section for more nuanced details
Propiedades
IUPAC Name |
5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c16-10-3-1-2-9(6-10)12-8-22-15(17-12)21-7-11-4-5-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFXPOEVPGKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930944.png)




![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)




